4-{4-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]benzenesulfonyl}morpholine
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Overview
Description
4-{4-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]benzenesulfonyl}morpholine is a complex organic compound that features a thiazole ring, a benzenesulfonyl group, and a morpholine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]benzenesulfonyl}morpholine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the 3-Methoxyphenyl Group:
Sulfonylation: The benzenesulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base.
Morpholine Introduction: The final step involves the nucleophilic substitution of the sulfonyl chloride with morpholine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and sulfides.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its thiazole ring.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes.
Medicine
Drug Development: The compound is a candidate for drug development, particularly for its potential anti-inflammatory and anticancer properties.
Industry
Dye Sensitization: It can be used in dye-sensitized solar cells.
Organic Electronics: The compound can be used in the development of organic light-emitting diodes (OLEDs).
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It targets enzymes and receptors involved in biological pathways.
Pathways Involved: It can modulate signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]benzenesulfonyl}piperidine
- 4-{4-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]benzenesulfonyl}pyrrolidine
Uniqueness
- Structural Features : The presence of the morpholine moiety distinguishes it from similar compounds.
- Biological Activity : Its unique structure may confer distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C20H20N2O4S2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[4-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C20H20N2O4S2/c1-25-17-4-2-3-16(13-17)20-21-19(14-27-20)15-5-7-18(8-6-15)28(23,24)22-9-11-26-12-10-22/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
BENWBTQBPXYRSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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